

# 2-(2-Chlorophenyl)-1-phenylethan-1-ol PubChem CID and identifiers

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## Compound of Interest

Compound Name:	2-(2-Chlorophenyl)-1-phenylethan-1-ol
CAS No.:	53774-32-6
Cat. No.:	B3270977

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**2-(2-Chlorophenyl)-1-phenylethan-1-ol:** Structural Informatics, Physicochemical Profiling, and Synthesis Methodologies

## Executive Summary

In the landscape of medicinal chemistry and drug discovery, diarylethanol derivatives serve as highly versatile synthetic building blocks. **2-(2-Chlorophenyl)-1-phenylethan-1-ol** is a prime example of such a synthon. Featuring a flexible ethanol backbone flanked by a phenyl ring and an ortho-chlorinated phenyl ring, this compound provides a unique combination of steric bulk, lipophilicity, and hydrogen-bonding capacity. This technical guide provides a comprehensive analysis of its structural identifiers, physicochemical properties, and a self-validating experimental protocol for its synthesis and analytical characterization.

## Chemical Identity and Structural Informatics

Accurate chemical identification is the bedrock of reproducible research. While generic database searches for diarylethanol derivatives can sometimes yield ambiguous results due to unresolved stereochemistry (R/S enantiomers), **2-(2-Chlorophenyl)-1-phenylethan-1-ol** is

definitively unified across global chemical databases via its InChIKey [1][2]. The CAS Registry Number serves as the primary identifier for commercial procurement and regulatory documentation[3].

Table 1: Quantitative Data & Structural Identifiers

Property / Identifier	Value
IUPAC Name	2-(2-chlorophenyl)-1-phenylethan-1-ol
CAS Registry Number	53774-32-6
Molecular Formula	C <sub>14</sub> H <sub>13</sub> ClO
Molecular Weight	232.71 g/mol
Exact Mass	232.0655 Da
SMILES	<chem>OC(Cc1ccccc1Cl)c1ccccc1</chem>
InChIKey	LGZOFYJNUULTMS-UHFFFAOYSA-N

## Physicochemical Profiling & Causality in Drug Design

The structural architecture of **2-(2-Chlorophenyl)-1-phenylethan-1-ol** dictates its behavior in both synthetic environments and biological systems:

- **The Ortho-Chloro Effect:** The chlorine atom at the ortho position of the benzyl moiety introduces significant steric hindrance. This restricts the free rotation of the C-C bond between the aromatic ring and the ethanol backbone. In drug design, this pre-organization reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinities.
- **Lipophilicity and H-Bonding:** The dual aromatic system drives the compound's lipophilicity (LogP), facilitating membrane permeability. Simultaneously, the secondary hydroxyl group acts as both a hydrogen-bond donor and acceptor, providing an essential anchor point for target interaction or further synthetic functionalization (e.g., esterification or oxidation).

## Experimental Methodology: Modular Synthesis via Grignard Addition

While the reduction of the corresponding ketone (2-(2-chlorophenyl)-1-phenylethan-1-one) is a viable route, a modular Grignard addition is highly preferred [4]. This approach allows for the rapid assembly of the diarylethanol scaffold from inexpensive, commercially available starting materials, bypassing the need to synthesize intermediate ketones.

### Step-by-Step Synthesis Protocol:

- Preparation of the Grignard Reagent:
  - Action: To a flame-dried, argon-purged flask containing magnesium turnings (1.2 eq), add a crystal of iodine (I<sub>2</sub>) and enough anhydrous tetrahydrofuran (THF) to cover the turnings.
  - Causality: The iodine chemically etches the unreactive magnesium oxide (MgO) passivation layer on the metal's surface, exposing the zero-valent magnesium core to initiate the single-electron transfer (SET) process. Anhydrous THF is critical as its oxygen atoms coordinate to the magnesium center, stabilizing the resulting Grignard reagent and preventing premature quenching by ambient moisture.
  - Action: Add 2-chlorobenzyl chloride (1.0 eq) dropwise. Maintain a gentle reflux.
- Nucleophilic Addition:
  - Action: Cool the resulting 2-chlorobenzylmagnesium chloride solution to 0°C using an ice bath. Add benzaldehyde (0.95 eq) dropwise over 30 minutes.
  - Causality: The reaction is highly exothermic. Cooling to 0°C and utilizing slow addition controls the reaction rate, suppressing undesired side reactions such as Wurtz-type homocoupling of the benzyl chloride or enolization.
- Quenching and Workup:
  - Action: Stir for 2 hours at room temperature, then quench the reaction by slowly adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) at 0°C.

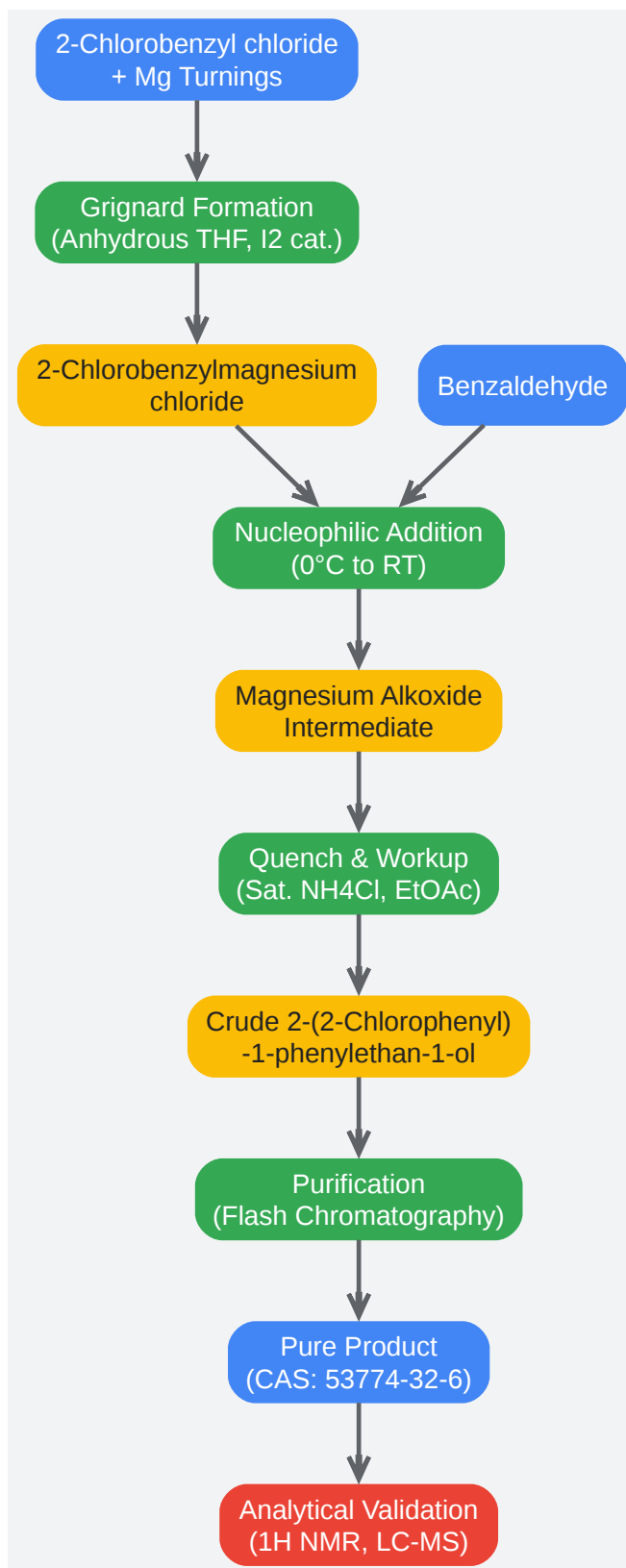
- Causality: Saturated  $\text{NH}_4\text{Cl}$  provides a mildly acidic environment (pH ~5.5). This efficiently protonates the magnesium alkoxide intermediate to yield the desired alcohol without risking acid-catalyzed dehydration, which would otherwise produce an undesired styrene derivative.
- Purification:
  - Action: Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

## Analytical Validation Protocol

To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow must be employed [2].

- $^1\text{H}$  NMR Spectroscopy (400 MHz,  $\text{CDCl}_3$ ): The defining feature of this molecule is its chiral center at C1. Because C1 is chiral, the two protons of the adjacent C2 methylene group are diastereotopic. They exist in different average magnetic environments and will couple to each other (geminal coupling,  $J \sim 13.5$  Hz) as well as to the adjacent methine proton. Validation: Look for two distinct doublets of doublets (dd) in the 2.8–3.2 ppm region. The methine proton (CH-OH) will appear as a multiplet around 4.8–5.0 ppm.
- LC-MS (ESI+): Validation: Benzylic alcohols typically undergo rapid in-source fragmentation in positive electrospray ionization to form a resonance-stabilized benzylic carbocation. Therefore, rather than seeing the parent molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  233.07, the spectrum will be dominated by the water-loss peak  $[\text{M}-\text{H}_2\text{O}+\text{H}]^+$  at  $m/z$  215.06.

## Workflow Visualization



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Fig 1: Synthesis and analytical validation workflow for **2-(2-Chlorophenyl)-1-phenylethan-1-ol**.

## References

- National Center for Biotechnology Information. "PubChem Compound Summary". PubChem, [\[Link\]](#)
- SpectraBase. "2-(2-Chlorophenyl)-1-phenylethanol". John Wiley & Sons, Inc., [\[Link\]](#)
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